N,N'-Ditosylethylenediamine

概述

描述

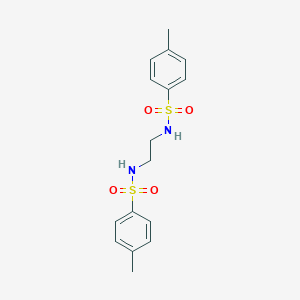

N,N’-Ditosylethylenediamine, also known as N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine, is an organic compound with the molecular formula C16H20N2O4S2. This compound is characterized by its diazaalkane structure, where two toluenesulfonyl groups are attached to the ethylenediamine backbone. It is commonly used as a reagent in various chemical reactions and has applications in scientific research, particularly in the field of nuclear fuel reprocessing.

准备方法

The synthesis of N,N’-Ditosylethylenediamine involves several steps, including cyclization, oxidation, and substitution reactions. One common method involves the reaction of ethylenediamine with toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the amine groups on the sulfonyl chloride.

Industrial production methods for N,N’-Ditosylethylenediamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The overall yield of the synthesis process is reported to be between 27% and 30%.

化学反应分析

N,N’-Ditosylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

N,N'-Ditosylethylenediamine acts as a bidentate ligand, forming stable coordination complexes with transition metals. These complexes have been studied for their thermochromic properties, which can be utilized in sensors and indicators.

- Case Study: Thermochromic Complexes

Analytical Chemistry

In analytical chemistry, this compound has been employed as an internal standard in liquid chromatography methods. Its ability to enhance the detection of analytes makes it valuable in pharmaceutical assays.

- Application: Assay of Ethambutol

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role in drug development is crucial due to its ability to modify biological activity through structural alterations.

- Synthesis of Pharmaceuticals

Biochemical Applications

In biochemistry, this compound has potential applications in modifying nucleic acids and proteins. Its ability to form stable complexes can be utilized in drug delivery systems or as a part of diagnostic assays.

作用机制

N,N’-Ditosylethylenediamine acts as a chelating agent, capable of forming stable complexes with metal ions. Its primary targets are Bronsted acids or other entities that can donate a hydron. The compound’s mechanism of action involves the coordination of the sulfonyl groups with metal ions, facilitating their extraction and purification.

相似化合物的比较

N,N’-Ditosylethylenediamine can be compared with other similar compounds such as:

N,N’-Diethylethylenediamine: This compound has a similar ethylenediamine backbone but with ethyl groups instead of toluenesulfonyl groups.

N,N’-Dimethylethylenediamine: This compound has methyl groups attached to the ethylenediamine backbone and is used as a ligand in coordination chemistry.

The uniqueness of N,N’-Ditosylethylenediamine lies in its ability to form stable complexes with metal ions, making it particularly useful in nuclear fuel reprocessing and other applications where metal ion extraction is required.

生物活性

N,N'-Ditosylethylenediamine (DTEDA) is a compound of significant interest in the field of medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

This compound is characterized by its molecular formula and a molecular weight of 286.36 g/mol. It is typically synthesized through the reaction of ethylenediamine with tosyl chloride, resulting in a compound that possesses two tosyl groups attached to the ethylenediamine backbone.

Synthesis Reaction:

The synthesis often requires controlled conditions to optimize yield and purity, typically involving solvents such as dichloromethane or dimethylformamide.

Research indicates that this compound exhibits various biological activities, particularly in the context of apoptosis induction and enzyme inhibition. Notably, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation, specifically caspase-3 pathways .

Case Studies

- Apoptosis Induction : A study highlighted that DTEDA significantly increased the rate of apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase-3, which is crucial for the execution phase of cell apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis rates .

- Enzyme Inhibition : In another investigation, DTEDA was evaluated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. The results demonstrated that DTEDA could inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism, suggesting its potential application in managing diabetes .

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Apoptosis Induction | Caspase-3 activation | |

| Enzyme Inhibition (DPP-IV) | Inhibition of glucose metabolism | |

| Antimicrobial Activity | Disruption of microbial cell membranes |

Applications

The biological activities of this compound suggest several potential applications:

- Cancer Therapy : Due to its ability to induce apoptosis selectively in cancer cells, DTEDA could be explored as a therapeutic agent in oncology.

- Diabetes Management : Its role as a DPP-IV inhibitor positions DTEDA as a candidate for further development in diabetes treatment strategies.

- Antimicrobial Agent : Preliminary studies indicate that DTEDA may possess antimicrobial properties, warranting further research into its efficacy against various pathogens .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for N,N'-Ditosylethylenediamine, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via a two-step tosylation of ethylenediamine. First, ethylenediamine is treated with tosyl chloride (TsCl) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere. Stoichiometric control (1:2 molar ratio of ethylenediamine to TsCl) and temperature modulation (0–5°C) prevent over-sulfonation. Intermediate purification via vacuum distillation or recrystallization ensures high yields. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) and confirmed via NMR (disappearance of NH signals at δ 1.5–2.0 ppm) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Purity is validated using:

- HPLC (C18 column, acetonitrile/water mobile phase) to detect residual TsCl or byproducts.

- FT-IR to confirm sulfonamide formation (S=O stretching at 1150–1300 cm, N–S vibration at 900 cm) .

- Elemental Analysis (C, H, N, S) for stoichiometric validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its sulfonamide reactivity and potential irritancy:

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).

- Store in amber glass containers under inert gas (argon) at 2–8°C to prevent hydrolysis.

- Neutralize spills with 5% sodium bicarbonate solution, followed by ethanol rinsing .

Advanced Research Questions

Q. How can stereochemical byproducts (e.g., meso vs. dl isomers) be resolved in this compound synthesis?

- Methodological Answer : Chiral resolution techniques are adapted from ethylenediamine derivatives. For example:

- Diastereomeric Salt Formation : React the racemic mixture with L-(+)-tartaric acid in ethyl acetate. The dl-isomer forms a crystalline salt, while the meso-isomer remains in solution. Filtration and acid-base extraction yield enantiopure fractions .

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers, monitored by polarimetric detection .

Q. What strategies mitigate side reactions (e.g., over-sulfonation or amine oxidation) during synthesis?

- Methodological Answer :

- Controlled Temperature : Maintain sub-10°C conditions during TsCl addition to suppress exothermic side reactions.

- Inert Atmosphere : Use nitrogen to prevent amine oxidation.

- Protective Groups : Temporarily protect free amines with Boc groups before tosylation, followed by deprotection using TFA .

Q. How can researchers analyze contradictory spectral data (e.g., unexpected NMR peaks) in this compound characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and detect trace impurities (e.g., monosulfonated byproducts).

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .

Q. What are the applications of this compound in asymmetric catalysis or coordination chemistry?

- Methodological Answer :

- Chiral Ligand Synthesis : The tosyl groups enhance solubility in organic solvents, enabling use in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Coordinate with transition metals (e.g., Cu, Ni) for enantioselective C–N bond formation .

- Chelation Studies : Titrate with metal salts (CuSO) in methanol and monitor UV-Vis absorbance shifts (λ = 600–800 nm) to determine stability constants .

属性

IUPAC Name |

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFGETLODCEHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196021 | |

| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-78-5 | |

| Record name | N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4403-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。